molecular formula C10H7BrN2 B1344564 5'-Bromo-2,3'-bipyridine CAS No. 35989-02-7

5'-Bromo-2,3'-bipyridine

Cat. No.: B1344564
CAS No.: 35989-02-7
M. Wt: 235.08 g/mol
InChI Key: ZKOZNFNWADATLB-UHFFFAOYSA-N
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Description

5’-Bromo-2,3’-bipyridine is a bipyridine derivative, which consists of two pyridine rings connected by a single bond, with a bromine atom attached to the 5’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry .

Mechanism of Action

Target of Action

5’-Bromo-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The primary targets of 5’-Bromo-2,3’-bipyridine are likely to be similar, serving as a precursor for more complex compounds.

Mode of Action

The mode of action of 5’-Bromo-2,3’-bipyridine involves its interaction with its targets through metal-catalyzed coupling reactions . This compound can be efficiently used to prepare more complex ligands . The 5,5’-disubstituted-2,2’-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties .

Biochemical Pathways

It’s known that bipyridine compounds strongly coordinate with metal centers . This property can affect various biochemical pathways, especially those involving metal ions.

Result of Action

The molecular and cellular effects of 5’-Bromo-2,3’-bipyridine’s action would depend on the specific targets and pathways it affects. Given its role as a precursor for more complex compounds, the effects could be diverse and context-dependent .

Action Environment

The action, efficacy, and stability of 5’-Bromo-2,3’-bipyridine can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions under specific conditions . .

Preparation Methods

The synthesis of 5’-Bromo-2,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses an organotin compound as the coupling partner . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Chemical Reactions Analysis

5’-Bromo-2,3’-bipyridine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, organotin compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-bromo-5-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOZNFNWADATLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627942
Record name 5'-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35989-02-7
Record name 5'-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-dibromopyridine (2.5 g, 10.5 mmol), PPh3 (210 mg, 0.8 mmol) in degassed THF (2 mL) was treated with Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium (0), 91.5 mg, 0.1 mmol) at 25° C. under N2. A solution of 2-pyridinyl zinc chloride (21 mL, 0.5 M in THF, Aldrich) in THF was added and the resulting solution was warmed to reflux for 16 h. The solution was allowed to cool to room temperature, diluted with EtOAc (200 mL), washed with water (2×100 mL), dried (MgSO4), filtered and was concentrated in vacuo. Purification by flash chromatography (EtOAc) afforded the title compound as a white solid. MS 236 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
91.5 mg
Type
catalyst
Reaction Step One
Name
2-pyridinyl zinc chloride
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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